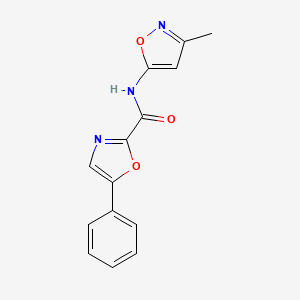

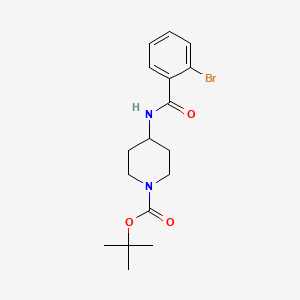

![molecular formula C21H17ClN2O3S B2832393 N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 877947-02-9](/img/structure/B2832393.png)

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzamide could be synthesized from benzoic acid and ammonia. The 2-chlorophenyl group could be introduced through electrophilic aromatic substitution. The phenylethenyl group could be added through a Heck reaction, and the sulfonylamino group could be introduced through a sulfonamide formation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and 2-chlorophenyl groups would likely contribute to the compound’s aromaticity, while the phenylethenyl group would add some degree of unsaturation. The sulfonylamino group would likely make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the benzamide group could undergo hydrolysis to form benzoic acid and ammonia. The 2-chlorophenyl group could participate in further electrophilic aromatic substitution reactions. The phenylethenyl group could undergo addition reactions, and the sulfonylamino group could react with bases to form sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the compound’s polarity and ability to form hydrogen bonds could affect its solubility in different solvents. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique

Chemical Synthesis and Modification

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide belongs to a class of compounds that can be synthesized and modified for various applications. Research in this area focuses on chemical reactions that yield these compounds, highlighting their potential as building blocks in organic chemistry. For instance, the chlorosulfonation of N-benzyl carboxamides has been studied, revealing the production of sulfonyl chlorides, which are key intermediates in the synthesis of diverse derivatives with preliminary biological activities against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989). Similarly, aromatic poly(sulfone sulfide amide imide)s, incorporating sulfone, sulfide, and amide units, have been developed, showcasing a route to soluble, thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).

Biological Activity and Pharmaceutical Applications

The biological activities of sulfonamide derivatives, including antimicrobial and anticancer properties, have been extensively explored. A study on the design, synthesis, and antimicrobial activity evaluation of new bisimidyl sulfonamido ketone compounds revealed significant biological activity, showcasing the potential of these compounds in pharmaceutical applications (Fadel & Al-Azzawi, 2021). Additionally, sulfonamide derivatives have been identified as potent inhibitors of type III secretion in Yersinia, suggesting a role in combating bacterial infections (Kauppi et al., 2007).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c22-19-8-4-5-9-20(19)23-21(25)17-10-12-18(13-11-17)24-28(26,27)15-14-16-6-2-1-3-7-16/h1-15,24H,(H,23,25)/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMVTSXCKJIELM-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

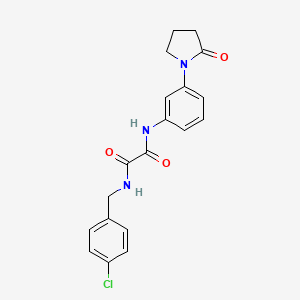

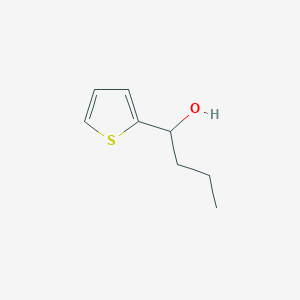

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

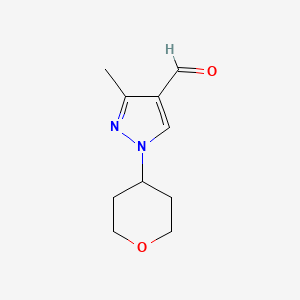

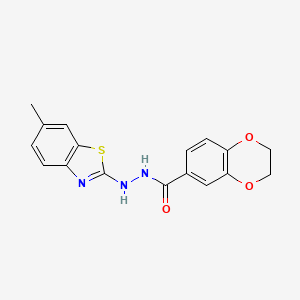

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)

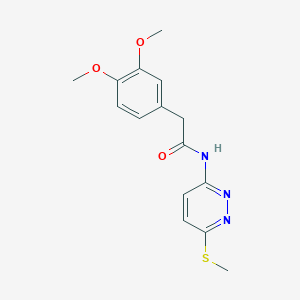

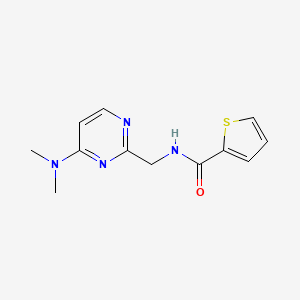

![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)

![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)

![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)